![molecular formula C9H7F2N3O B1467214 [1-(3,4-difluorophényl)-1H-1,2,3-triazol-4-yl]méthanol CAS No. 1096130-63-0](/img/structure/B1467214.png)

[1-(3,4-difluorophényl)-1H-1,2,3-triazol-4-yl]méthanol

Vue d'ensemble

Description

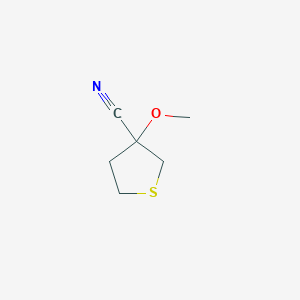

[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a useful research compound. Its molecular formula is C9H7F2N3O and its molecular weight is 211.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents neuroprotecteurs et anti-inflammatoires du système nerveux

Les hybrides triazole-pyrimidine, qui incluent le composé en question, ont été étudiés pour leur potentiel en tant qu'agents neuroprotecteurs et anti-inflammatoires du système nerveux . Ces composés ont montré une promesse dans l'inhibition de la production d'oxyde nitrique et de facteur de nécrose tumorale-α dans les cellules microgliales humaines, qui sont des facteurs clés de la neuroinflammation. De plus, ils ont démontré une activité neuroprotectrice en réduisant l'expression des marqueurs de stress et d'apoptose dans les cellules neuronales humaines.

Agents antifongiques

Des dérivés du 1,2,4-triazole, tels que le composé analysé, ont été conçus et synthétisés avec des propriétés antifongiques . Ces dérivés se sont avérés plus puissants contre Candida albicans que le médicament de contrôle fluconazole, indiquant leur potentiel en tant qu'agents antifongiques efficaces.

Fonctionnalisation tardive dans la synthèse de médicaments

Le composé a été utilisé dans des processus de fonctionnalisation tardive pour créer des sondes biologiques et optimiser les propriétés des médicaments telles que la solubilité et la stabilité . Cette application est cruciale pour améliorer l'efficacité et le profil de sécurité des produits pharmaceutiques.

Synthèse de l'agent antifongique posaconazole

Ce composé sert d'intermédiaire clé dans la synthèse du posaconazole, un agent antifongique hautement efficace contre un large éventail de pathogènes fongiques . Son rôle dans le processus de synthèse est essentiel à la production de ce médicament important.

Découverte de médicaments et synthèse organique

Les 1,2,3-triazoles, y compris le composé en question, ont de larges applications dans la découverte de médicaments et la synthèse organique . Ils sont utilisés dans la création de nouveaux médicaments et dans divers processus synthétiques en raison de leurs propriétés chimiques uniques.

Hydroxy méthylation catalysée par la photoredox

Le composé a été impliqué dans des réactions d'hydroxy méthylation catalysées par la photoredox, qui est une méthode utilisée pour introduire des groupes hydroxy méthyle dans les molécules médicamenteuses . Cette réaction est importante pour la fonctionnalisation tardive des médicaments, permettant de nouvelles modifications chimiques.

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities exhibited by similar compounds , it can be inferred that [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It’s worth noting that similar compounds, such as isavuconazole, are rapidly transformed into active metabolites by plasma esterases after entering the body . This suggests that [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also have significant bioavailability and undergo metabolism in the body.

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities , suggesting that [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also produce various molecular and cellular effects.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs . This suggests that the action of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol may also be influenced by environmental factors.

Analyse Biochimique

Biochemical Properties

[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to altered gene expression profiles . These changes can affect various cellular processes, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, which are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity.

Propriétés

IUPAC Name |

[1-(3,4-difluorophenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWMLFMMEVWDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(N=N2)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

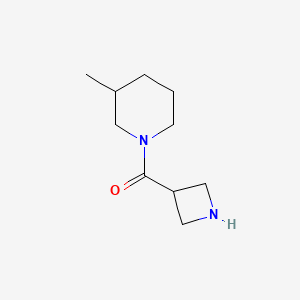

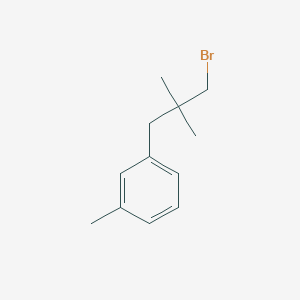

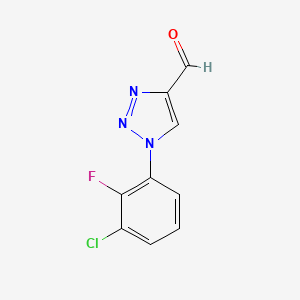

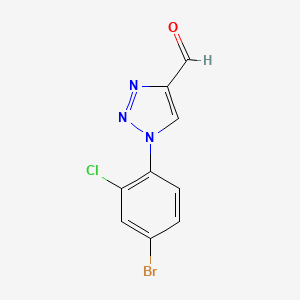

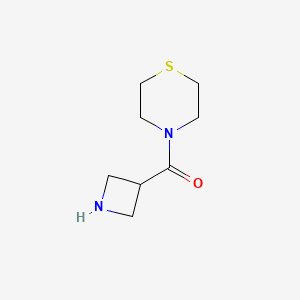

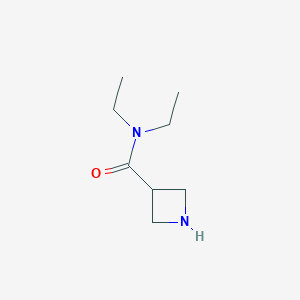

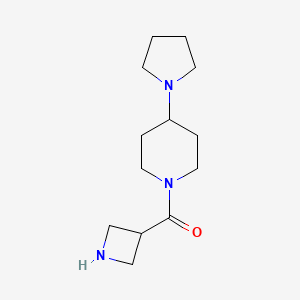

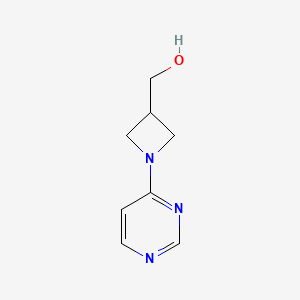

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methoxyethyl)-3-piperidinyl]methanol](/img/structure/B1467136.png)

![[1-(Thiophen-3-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467149.png)

![1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467151.png)

![3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B1467153.png)